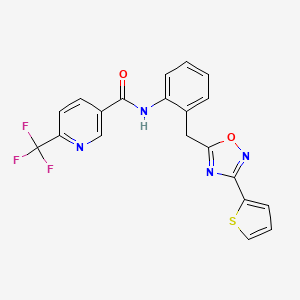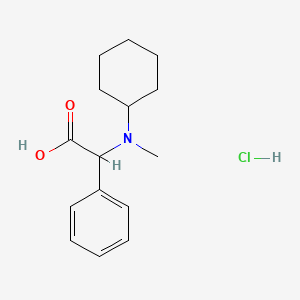![molecular formula C7H14ClNO B2381967 (1R,5S)-6-Metil-3-azabiciclo[3.1.1]heptan-6-ol; clorhidrato CAS No. 2567488-94-0](/img/structure/B2381967.png)
(1R,5S)-6-Metil-3-azabiciclo[3.1.1]heptan-6-ol; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-6-Methyl-3-azabicyclo[311]heptan-6-ol;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Aplicaciones Científicas De Investigación
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including as an acetylcholinesterase inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride typically involves the hydroboration of a precursor compound followed by oxidation. For example, the hydroboration of a bicyclic diene with 9-borobicyclo[3.3.1]nonane (9-BBN) followed by oxidation can yield the desired alcohol . The Swern oxidation method is often used to convert the intermediate alcohol to an aldehyde, which can then be reacted with appropriate reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to an aldehyde or ketone.
Reduction: Reduction of the aldehyde or ketone back to the alcohol.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Swern oxidation reagents, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield an aldehyde, while reduction can revert it back to the alcohol.
Mecanismo De Acción
The mechanism of action of (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Similar Compounds
Pinocampheol: Another bicyclic compound with a similar structure but different functional groups.
Dehydroisocarveol: A related compound with variations in the ring system and functional groups.
Uniqueness
(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
IUPAC Name |
(1R,5S)-6-methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)5-2-6(7)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+,7?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUIAZZMOVCEOC-VPEOJXMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1CNC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1CNC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B2381889.png)
![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)
![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)
![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)








